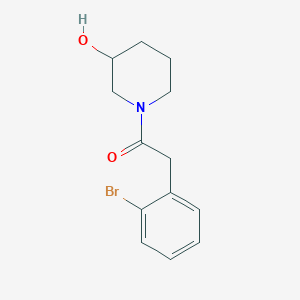

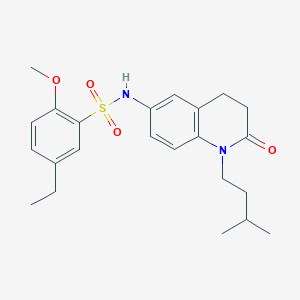

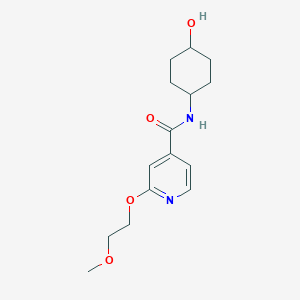

![molecular formula C9H9FO2S B2871969 [(2-Fluorobenzyl)sulfanyl]acetic acid CAS No. 180044-55-7](/img/structure/B2871969.png)

[(2-Fluorobenzyl)sulfanyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial Agents

A series of compounds derived from indole-3-acetic acid, which includes [(2-Fluorobenzyl)sulfanyl]acetic acid, were designed, synthesized, and evaluated for their in vitro antibacterial activity against three bacterial strains . Specifically, a compound with [(2-Fluorobenzyl)sulfanyl]acetic acid demonstrated the best inhibition rate against Pseudomonas syringae pv. actinidiae .

Crop Protection

The same compound also showed potential as a crop-protecting agent. Pseudomonas syringae pv. actinidiae (Psa) is a bacterial plant pathogen which can cause canker in kiwifruit. The compound with [(2-Fluorobenzyl)sulfanyl]acetic acid could be a novel synthesis strategy for crop-protecting agents to prevent the emergence of pesticide-resistant Psa strains .

Pharmacological Properties

Indole-3-acetic acid (IAA), a natural plant hormone, plays a crucial role in controlling plant development. Compounds derived from IAA, including [(2-Fluorobenzyl)sulfanyl]acetic acid, possess various useful pharmacological properties. These properties include acetylcholinesterase inhibition, antimicrobial, antifungal, antibacterial, tubulin polymerization inhibition, antiviral, antibacterial, and butyrylcholinesterase inhibition .

Photosensitizer for Photodynamic Therapy

IAA has the potential to act as a photosensitizer for photodynamic therapy of acne vulgaris . As a derivative of IAA, [(2-Fluorobenzyl)sulfanyl]acetic acid might also have this potential.

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . As a derivative of indole, [(2-Fluorobenzyl)sulfanyl]acetic acid might also possess antiviral activity.

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . As a derivative of indole, [(2-Fluorobenzyl)sulfanyl]acetic acid might also possess anti-inflammatory activity.

Mécanisme D'action

Target of Action

The primary target of [(2-Fluorobenzyl)sulfanyl]acetic acid is bacterial strains such as Pseudomonas syringae pv. actinidiae , Xanthomonas oryzae pv. oryzae , and Xanthomonas axonopodis pv. citri . These bacteria are known to cause diseases in plants, leading to significant economic losses .

Mode of Action

It is known that the compound demonstrates significant inhibitory activity against the aforementioned bacterial strains . This suggests that the compound may interact with specific bacterial proteins or enzymes, disrupting their normal function and thereby inhibiting bacterial growth.

Biochemical Pathways

Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The primary result of the action of [(2-Fluorobenzyl)sulfanyl]acetic acid is the inhibition of bacterial growth . This is evidenced by the compound’s significant inhibitory activity against specific bacterial strains .

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYYOCFFKHMWML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

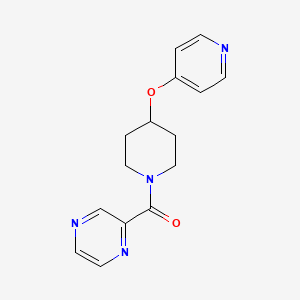

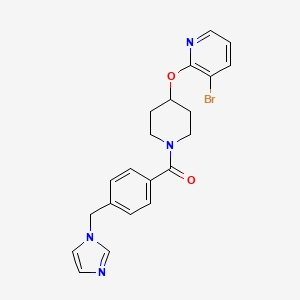

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871899.png)

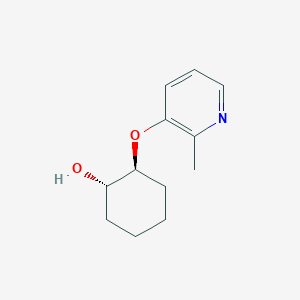

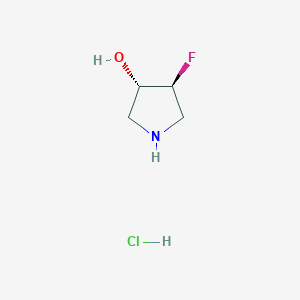

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)

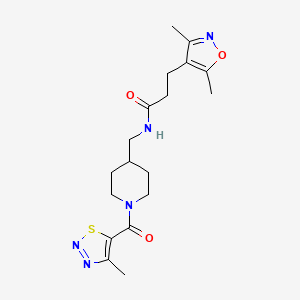

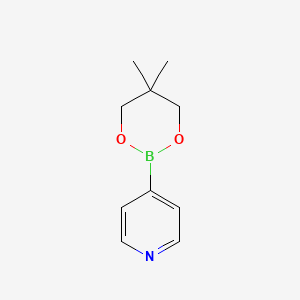

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)

![N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2871907.png)

![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)